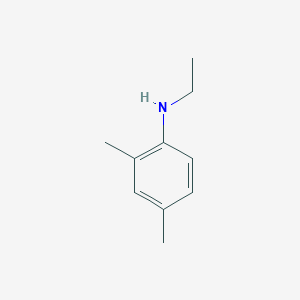

N-ethyl-2,4-dimethylaniline

Descripción general

Descripción

N-ethyl-2,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom of an aniline ring. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-ethyl-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{N}(\text{C}_2\text{H}_5) + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the use of catalysts to enhance the reaction rate and yield. Common catalysts include transition metal complexes and acidic or basic catalysts.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary or secondary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

N-ethyl-2,4-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-ethyl-2,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylaniline: Similar structure but lacks the ethyl group.

N-Ethylaniline: Similar structure but lacks the methyl groups.

2,4-Dimethylaniline: Similar structure but lacks the ethyl group.

Uniqueness

N-ethyl-2,4-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Actividad Biológica

N-ethyl-2,4-dimethylaniline (EDMA) is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom of an aniline ring. Its molecular formula is , with a molecular weight of 149.23 g/mol . The structural configuration influences its reactivity and interaction with biological systems.

Biochemical Pathways

The compound undergoes several metabolic pathways, including:

- N-demethylation : This process involves the removal of methyl groups from the nitrogen atom.

- N-oxidation : This reaction introduces oxygen into the nitrogen atom.

- Ring hydroxylation : Hydroxyl groups are added to the aromatic ring, which can alter the compound's biological activity.

These metabolic transformations can lead to the formation of various metabolites, some of which may exhibit different biological properties compared to the parent compound.

Cellular Effects

Research indicates that this compound can influence cellular functions by affecting:

- Cell signaling pathways : Modifications in signaling can lead to altered cellular responses.

- Gene expression : The compound may upregulate or downregulate specific genes involved in cellular metabolism and proliferation.

- Cellular metabolism : Changes in metabolic pathways can impact cell survival and function.

Pharmacokinetics

Studies on similar aromatic amines suggest that this compound is rapidly absorbed and eliminated from biological systems. The pharmacokinetic profile indicates a quick distribution phase followed by a relatively fast elimination phase, which is crucial for understanding its potential therapeutic window and toxicity.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various pathogens. For instance:

- In vitro studies demonstrated significant antibacterial effects against strains such as Salmonella typhimurium.

- The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent in pharmaceutical formulations .

Anticancer Potential

This compound has also been investigated for its anticancer properties:

- Research indicates that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms.

- In animal models, varying dosages showed a correlation between higher concentrations of unmetabolized aniline derivatives and observed hematotoxicity levels .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Antimicrobial Efficacy :

-

Toxicological Assessment :

- An examination of acute toxicity revealed that high doses led to significant alterations in hematological parameters in rodent models. This underscores the need for careful dosage management in therapeutic applications.

- Pharmacological Applications :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-ethyl-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFWTVZRANPVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.